molecular formula C36H72O2 B14278026 8,8'-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) CAS No. 178120-25-7

8,8'-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol)

Cat. No.: B14278026
CAS No.: 178120-25-7
M. Wt: 537.0 g/mol
InChI Key: YUKZUIGFGORAME-UHFFFAOYSA-N
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Description

8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) is a complex organic compound characterized by its cyclohexane core substituted with hexyl and octyl groups, and two octan-1-ol moieties

Preparation Methods

The synthesis of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) typically involves multi-step organic reactions. The initial step often includes the formation of the cyclohexane core, followed by the introduction of hexyl and octyl groups through alkylation reactions. The final step involves the attachment of octan-1-ol groups via esterification or etherification reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics due to its amphiphilic nature.

    Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar compounds include other cyclohexane derivatives with different alkyl or hydroxyl substitutions. For example:

    8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine): This compound has amine groups instead of hydroxyl groups, which can significantly alter its chemical reactivity and biological interactions.

    Cyclohexane-1,2-diol derivatives: These compounds have hydroxyl groups directly attached to the cyclohexane ring, which can influence their solubility and reactivity.

The uniqueness of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications.

Properties

CAS No.

178120-25-7

Molecular Formula

C36H72O2

Molecular Weight

537.0 g/mol

IUPAC Name

8-[4-hexyl-2-(8-hydroxyoctyl)-3-octylcyclohexyl]octan-1-ol

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-15-21-27-35-33(25-19-8-6-4-2)29-30-34(26-20-14-10-12-17-23-31-37)36(35)28-22-16-11-13-18-24-32-38/h33-38H,3-32H2,1-2H3

InChI Key

YUKZUIGFGORAME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(CCC(C1CCCCCCCCO)CCCCCCCCO)CCCCCC

Origin of Product

United States

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